![molecular formula C18H29N3O3 B2626376 1-(4-Butoxyphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea CAS No. 1797957-15-3](/img/structure/B2626376.png)
1-(4-Butoxyphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Butoxyphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea, commonly known as BPIP, is a small molecule that has gained significant interest in scientific research due to its various biochemical and physiological effects. BPIP is a potent inhibitor of the protein-protein interaction between the transcription factors, EWS and RNA polymerase II, which play a crucial role in the development of cancer.
Scientific Research Applications
Molecular Devices
The research by Lock et al. (2004) discusses the self-assembly of molecular devices using urea-linked cyclodextrin, similar in structure to the queried compound. They investigated the photoisomerization process in binary complexes involving similar compounds, leading to the formation of molecular devices that have applications in molecular recognition and self-assembly processes. This highlights the potential use of urea derivatives in the development of molecular devices with intricate functionalities Lock et al., 2004.
Corrosion Inhibition
Mistry et al. (2011) studied the corrosion inhibition performance of urea derivatives, specifically 1,3,5-triazinyl urea derivatives, on mild steel in acidic solutions. Although not the exact compound queried, the research demonstrates the significance of urea derivatives in industrial applications, particularly in protecting metal surfaces from corrosion Mistry et al., 2011.
Metabolism and Pharmacokinetics
Wan et al. (2019) conducted an in-depth study on the metabolism of a potent soluble epoxide hydrolase (sEH) inhibitor, which has structural similarities to the queried compound. This research provides valuable insights into the metabolism of urea derivatives and their pharmacokinetic profiles, essential for drug development and understanding the compound's behavior in biological systems Wan et al., 2019.
Chemical Synthesis
Thalluri et al. (2014) demonstrated the synthesis of ureas using a Lossen rearrangement, emphasizing the versatility of urea compounds in chemical synthesis. The research underlines the potential of such compounds in creating a variety of chemical structures, which can be foundational in drug development and other chemical industries Thalluri et al., 2014.
Antimicrobial and Antiproliferative Activities
Sharma et al. (2004) and Al-Sanea et al. (2018) explored the antimicrobial and antiproliferative activities of urea derivatives, indicating the potential of these compounds in therapeutic applications, such as treating infections and cancer Sharma et al., 2004; Al-Sanea et al., 2018.
properties
IUPAC Name |
1-(4-butoxyphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3/c1-2-3-14-24-17-6-4-15(5-7-17)20-18(23)19-10-13-21-11-8-16(22)9-12-21/h4-7,16,22H,2-3,8-14H2,1H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXXLZONQBEFFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCCN2CCC(CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butoxyphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.